molecular formula C12H18N2O3 B8552563 3-Ethoxy-4-(4-ethyl-1-piperazinyl)-3-cyclobutene-1,2-dione

3-Ethoxy-4-(4-ethyl-1-piperazinyl)-3-cyclobutene-1,2-dione

Cat. No. B8552563
M. Wt: 238.28 g/mol
InChI Key: YILKJCVEHBIBBK-UHFFFAOYSA-N
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Patent
US05354746

Procedure details

A solution of N-ethylpiperazine (1.529 g) and 3,4-diethoxy-3-cyclobutene-1,2-dione (2.29 g) in ether (40 mL) was stirred at ambient temperature for 16 hours. The precipitated solid was collected by filtration to obtain the title compound (1.5 g) as a white solid. This material was used in Example 2 without further purification.
Quantity
1.529 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].C(O[C:12]1[C:13](=[O:20])[C:14](=[O:19])[C:15]=1[O:16][CH2:17][CH3:18])C>CCOCC>[CH2:17]([O:16][C:15]1[C:14](=[O:19])[C:13](=[O:20])[C:12]=1[N:6]1[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]1)[CH3:18]

Inputs

Step One
Name
Quantity
1.529 g
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
2.29 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(C(C1N1CCN(CC1)CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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